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Compound of Interest

Compound Name: 2,3'-Dichloroacetophenone

Cat. No.: B1581386

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Dichloroacetophenone is a chlorinated aromatic ketone that serves as a key intermediate
in the synthesis of various organic compounds, particularly in the field of drug discovery and
development. Its utility as a precursor for pharmacologically active molecules, including kinase
inhibitors, makes a thorough understanding of its properties and synthesis crucial for
researchers. This technical guide provides a comprehensive overview of 2,3'-
Dichloroacetophenone, focusing on its correct identification, physicochemical properties,
analytical characterization, and detailed synthesis protocols.

A notable point of clarification is the nomenclature and the associated CAS number. The nhame
"2,3'-Dichloroacetophenone” can be ambiguous. This guide will focus on 1-(2,3-
Dichlorophenyl)ethanone (CAS Number: 56041-57-7), where both chlorine atoms are
substituted on the phenyl ring. It is important to distinguish this from its isomer, 2-Chloro-1-(3-
chlorophenyl)ethanone (CAS Number: 21886-56-6), where one chlorine is on the acetyl group
and the other is on the phenyl ring. This guide will primarily detail the former, with a brief
comparative mention of the latter.

Core Identification and Properties

1-(2,3-Dichlorophenyl)ethanone is the compound most accurately corresponding to the
common nomenclature of 2,3-Dichloroacetophenone.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1581386?utm_src=pdf-interest
https://www.benchchem.com/product/b1581386?utm_src=pdf-body
https://www.benchchem.com/product/b1581386?utm_src=pdf-body
https://www.benchchem.com/product/b1581386?utm_src=pdf-body
https://www.benchchem.com/product/b1581386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value Reference
CAS Number 56041-57-7 [1]12]
Molecular Formula CsHeCI20 [1]
Molecular Weight 189.04 g/mol [1]

IUPAC Name 123 3]

dichlorophenyl)ethanone

2',3"-Dichloroacetophenone, 1-
Synonyms , [1][3]
acetyl-2,3-dichlorobenzene

hvsicochemical

Property Value Reference
Melting Point 125-127 °C [4]

Boiling Point 247.3 °C at 760 mmHg [5]

Density 1.293 g/cm3

Flash Point 101.3°C [5]

Form Solid [1]

Color Colorless to pale yellow [2]

B Slightly soluble in Chloroform
Solubility [1]
and Ethyl Acetate

Spectral and Analytical Characterization

Accurate identification and purity assessment are critical in chemical synthesis. Below are the
expected spectral data and a general analytical method for 1-(2,3-Dichlorophenyl)ethanone.

Spectroscopic Data
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Technique

Key Features

1H NMR

Expected signals for an aromatic ABC system
and a methyl singlet. The aromatic protons
would be downfield (approx. 7.0-7.8 ppm) and
the methyl protons would be a singlet upfield

(approx. 2.5 ppm).

13C NMR

Expected signals for a carbonyl carbon (approx.
195-205 ppm), aromatic carbons (approx. 120-
140 ppm), and a methyl carbon (approx. 25-30

ppm).

IR Spectroscopy

A strong absorption band characteristic of a
carbonyl (C=0) stretch is expected around
1680-1700 cm~1. Aromatic C-H and C=C

stretching bands are also anticipated.

Mass Spectrometry

The mass spectrum would show a molecular ion
peak (M+) at m/z 188, with characteristic
isotopic peaks for the two chlorine atoms (M+2
and M+4).

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 1-(2,3-Dichlorophenyl)ethanone.
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Parameter Condition

Column C18, 4.6 x 150 mm, 5 um particle size
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 254 nm

Injection Volume 10 pL

This method can be adapted and validated for the quantitative determination of purity and for
monitoring reaction progress.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of 1-(2,3-Dichlorophenyl)ethanone are the Friedel-
Crafts acylation and a method involving organolithium reagents.

Method 1: Friedel-Crafts Acylation

This is a classic and widely used method for the acylation of aromatic compounds.
Reaction:

1,2-Dichlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such
as aluminum chloride (AICI3), to yield 1-(2,3-Dichlorophenyl)ethanone.

Detailed Protocol:

o Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCI gas) is
charged with anhydrous aluminum chloride (1.1 equivalents) and a solvent such as
dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

o Addition of Reactants: 1,2-Dichlorobenzene (1.0 equivalent) is added to the flask. The
mixture is cooled in an ice bath.
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e Acylation: Acetyl chloride (1.05 equivalents) is added dropwise from the dropping funnel
while maintaining the temperature below 10 °C.

e Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then heated to reflux (typically 40-50 °C) for 2-4 hours, or until the reaction
is complete as monitored by TLC or HPLC.

o Workup: The reaction mixture is cooled to room temperature and then carefully poured onto
a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum
chloride complex.

o Extraction: The organic layer is separated, and the agueous layer is extracted with
dichloromethane. The combined organic layers are washed with water, a saturated sodium
bicarbonate solution, and finally with brine.

 Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude product can be purified by
recrystallization or column chromatography.

Method 2: Synthesis via Organolithium Intermediate

This method offers an alternative route to the desired product.[1]
Reaction:

1,2-Dichlorobenzene is first lithiated using butyl lithium, followed by quenching with acetic
anhydride.[1]

Detailed Protocol:

o Setup: A flame-dried, three-necked round-bottom flask is charged with 1,2-dichlorobenzene
(1.05 equivalents) and dry tetrahydrofuran (THF) under a nitrogen atmosphere. The solution
is cooled to -70 °C.[1]

e Lithiating: A solution of n-butyl lithium in hexanes (1.0 equivalent) is added dropwise while
maintaining the temperature at -70 °C. The mixture is stirred at this temperature for 1 hour.[1]
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e Acylation: In a separate flask, acetic anhydride (4.0 equivalents) is dissolved in dry THF. The
previously prepared lithium reagent solution is then transferred to this acetic anhydride
solution via a cannula at -70 °C.[1]

e Reaction: The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to
room temperature overnight.[1]

o Workup: The reaction is quenched by pouring it into ice water. The aqueous phase is
extracted with ether.[1]

 Purification: The combined organic phases are washed sequentially with water, saturated
sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous
magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude
product. Further purification can be achieved through vacuum distillation.[1]

Role in Drug Development and Signaling Pathways

1-(2,3-Dichlorophenyl)ethanone is a valuable building block in the synthesis of kinase
inhibitors, which are a major class of therapeutic agents, particularly in oncology. It has been
used as a reagent in the synthesis of benzothiazepinones as novel non-ATP competitive
inhibitors of glycogen synthase kinase-3[3 (GSK-3[) and in the synthesis of benzimidazolyl
pyridinones as insulin-like growth factor | (IGF-1R) kinase inhibitors.[1]

Glycogen Synthase Kinase-33 (GSK-3f3) Signhaling
Pathway

GSK-3[ is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its
activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue by kinases such
as Akt. In the canonical Wnt signaling pathway, the absence of Wnt ligand leads to a
"destruction complex" containing GSK-3[3, which phosphorylates (-catenin, targeting it for
ubiquitination and degradation. Wnt signaling inhibits this complex, allowing (3-catenin to
accumulate and translocate to the nucleus to regulate gene expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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